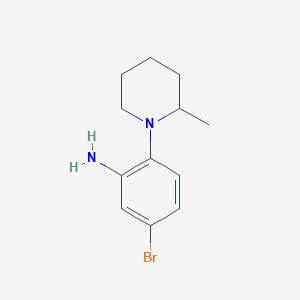
5-Bromo-2-(2-methyl-1-piperidinyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(2-methyl-1-piperidinyl)aniline, also known as 2-bromo-1-methyl-4-piperidinol or BMP, is an organic compound that belongs to the class of piperidines. It is a colorless, water-soluble solid that is used in a variety of scientific applications, including synthesis, drug and enzyme research, and biochemical and physiological studies. BMP has a low toxicity profile and is generally considered to be safe for use in laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Characterization
5-Bromo-2-(2-methyl-1-piperidinyl)aniline and its derivatives have been synthesized and characterized in various studies. For example, the synthesis of new partially hydrogenated carbazoles involved the bromination of derivatives of N-(p-tolylsulfonyl)anilines, including those related to 5-bromo-2-(2-methyl-1-piperidinyl)aniline, to produce N-(p-tolylsulfonyl) derivatives of bromo-hexahydrocarbazoles (Gataullin et al., 2007). Another study focused on the synthesis and characterization of 1,3,4-oxadiazole analogs, which involved the reaction of p-bromoanilino acetohydrazide with aromatic aldehydes to produce 4-bromo[(N-5-substituted 1,3,4 oxadiazole-2 -yl)methyl]aniline compounds, demonstrating the compound's utility in creating structures with potential biological activities (Bhat et al., 2011).
Application in Chemical Reactions
The compound's derivatives have been used in various chemical reactions. For instance, a study demonstrated the use of an acid-base bifunctional ionic liquid in the reaction of aniline and dimethyl carbonate, where the ionic liquid catalyzed the reaction to produce methyl-N-methyl-N-phenylcarbamate with high reactivity, highlighting the compound's role in enhancing reaction efficiency (Zhang et al., 2010).
Radiosynthesis Applications
5-Bromo-2-(2-methyl-1-piperidinyl)aniline has been involved in the radiosynthesis of complex molecules. A notable example is the radiosynthesis of 2-amino-5-[18F]fluoropyridines, where the compound was used in a palladium-catalyzed reaction with dimethylamine and other amines, indicating its use in the synthesis of radiolabeled compounds for potential applications in medical imaging and therapy (Pauton et al., 2019).
Propriétés
IUPAC Name |
5-bromo-2-(2-methylpiperidin-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-9-4-2-3-7-15(9)12-6-5-10(13)8-11(12)14/h5-6,8-9H,2-4,7,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFGFMQECASRHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-methylpiperidin-1-yl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

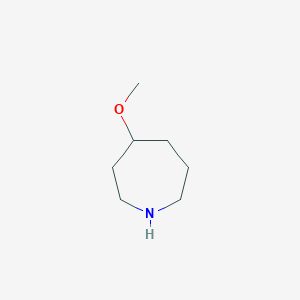
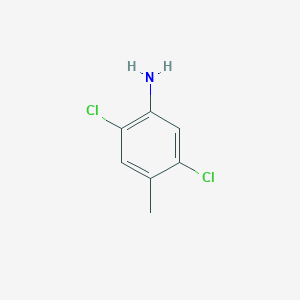
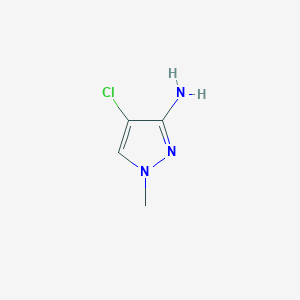
![5-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1368417.png)
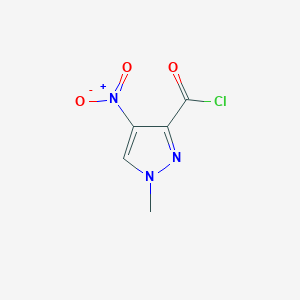
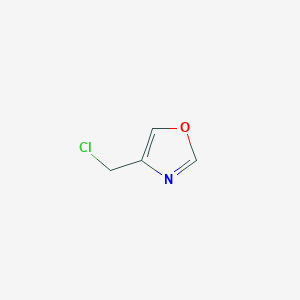
![{1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1368428.png)
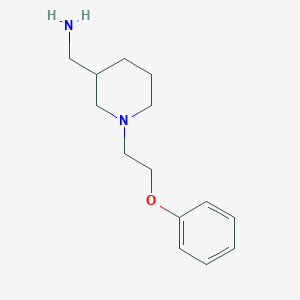
![{1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1368432.png)
![2-Oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1368433.png)
![[1-(3-Methoxypropyl)pyrrolidin-3-yl]methanol](/img/structure/B1368435.png)
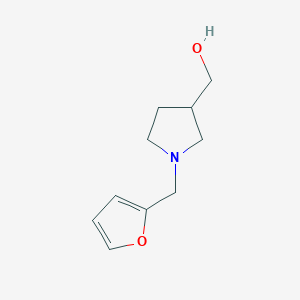
![[1-[2-(4-Methoxyphenyl)ethyl]pyrrolidin-3-yl]methanol](/img/structure/B1368437.png)
![1-[5-(3-Chlorophenyl)-2-furyl]methanamine](/img/structure/B1368440.png)